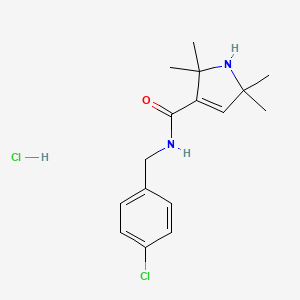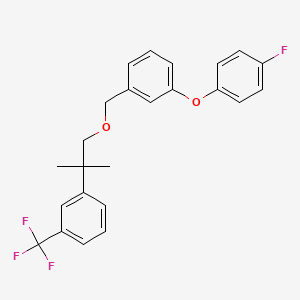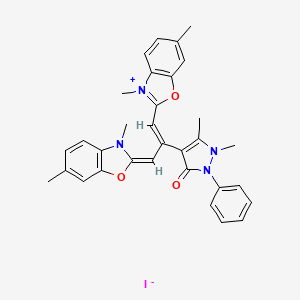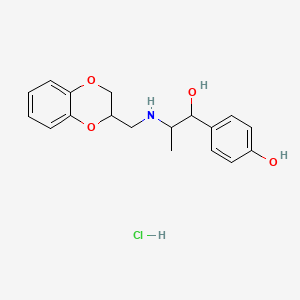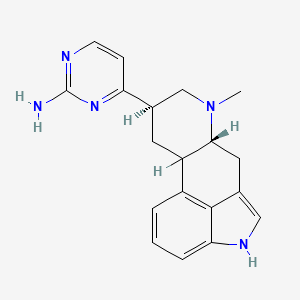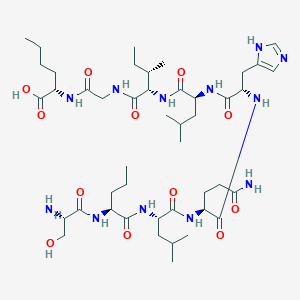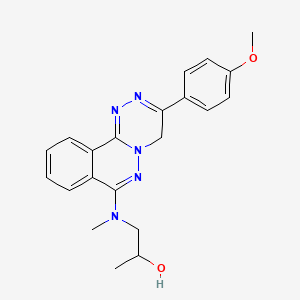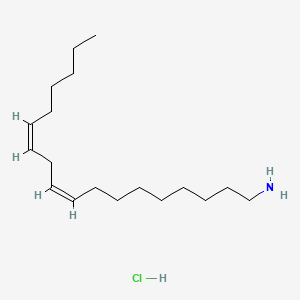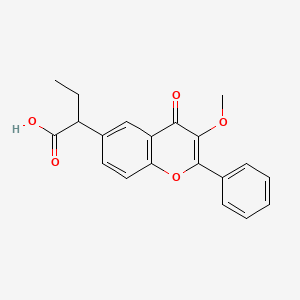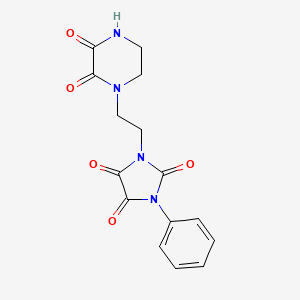
Imidazolidinetrione, (2-(2,3-dioxo-1-piperazinyl)ethyl)phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazolidinetrione, (2-(2,3-dioxo-1-piperazinyl)ethyl)phenyl-, is a complex organic compound that belongs to the class of imidazolidinones. These compounds are characterized by a five-membered ring structure containing nitrogen atoms. Imidazolidinetrione derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazolidinetrione, (2-(2,3-dioxo-1-piperazinyl)ethyl)phenyl-, typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperazine derivative with a suitable carbonyl compound, followed by cyclization to form the imidazolidinetrione ring. The reaction conditions often include the use of catalysts such as nickel or palladium, and the process may be carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of imidazolidinetrione derivatives often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
化学反応の分析
Types of Reactions
Imidazolidinetrione, (2-(2,3-dioxo-1-piperazinyl)ethyl)phenyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidinetrione derivatives with additional oxygen functionalities, while reduction may produce simpler imidazolidinone compounds.
科学的研究の応用
Imidazolidinetrione, (2-(2,3-dioxo-1-piperazinyl)ethyl)phenyl-, has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of imidazolidinetrione, (2-(2,3-dioxo-1-piperazinyl)ethyl)phenyl-, involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses, contributing to its therapeutic effects.
類似化合物との比較
Imidazolidinetrione, (2-(2,3-dioxo-1-piperazinyl)ethyl)phenyl-, can be compared with other similar compounds, such as imidazolidine-2-thione and imidazole-2-thione derivatives. These compounds share structural similarities but differ in their chemical properties and applications. For example:
Imidazolidine-2-thione: Known for its antimicrobial and antifungal activities.
Imidazole-2-thione: Exhibits antioxidant and antihypertensive properties.
The uniqueness of imidazolidinetrione, (2-(2,3-dioxo-1-piperazinyl)ethyl)phenyl-, lies in its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity.
References
- Recent advances in the synthesis of imidazoles
- Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives
- Imidazolidinone - Wikipedia
特性
CAS番号 |
132411-96-2 |
|---|---|
分子式 |
C15H14N4O5 |
分子量 |
330.30 g/mol |
IUPAC名 |
1-[2-(2,3-dioxopiperazin-1-yl)ethyl]-3-phenylimidazolidine-2,4,5-trione |
InChI |
InChI=1S/C15H14N4O5/c20-11-12(21)17(7-6-16-11)8-9-18-13(22)14(23)19(15(18)24)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,16,20) |
InChIキー |
URUZEKFORFIVBU-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=O)C(=O)N1)CCN2C(=O)C(=O)N(C2=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




